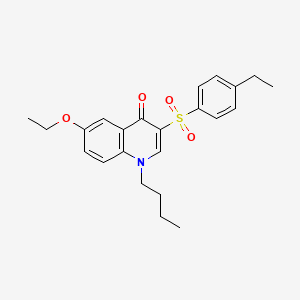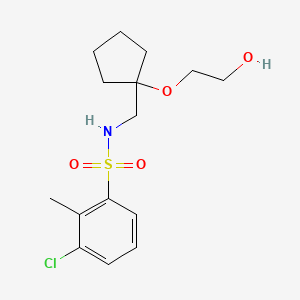
3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methylbenzenesulfonamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CP-690,550 and has been shown to have immunomodulatory effects that can be beneficial in treating various autoimmune diseases.
Applications De Recherche Scientifique
Hypoglycemic Agents
Suzue and Irikura (1968) discussed the synthesis of 2-hydroxybenzenesulfonamides as hypoglycemic agents, which are relevant due to their similar chemical structure and potential therapeutic applications (Suzue & Irikura, 1968).
Anticancer Effects
Gul et al. (2018) investigated new dibenzenesulfonamides and their potential as anticancer drug candidates. They found that these compounds can induce apoptosis and autophagy in tumor cells, as well as inhibit carbonic anhydrase isoenzymes associated with tumors (Gul et al., 2018).
Spirotetrahydropyran Derivatives
Reddy et al. (2014) described the synthesis of hexahydrospiro[benzo[b][1,4]oxazine-2,4′-pyran] derivatives using a similar compound, highlighting its potential in creating complex organic structures (Reddy, Jalal, & Singarapu, 2014).
COX-2 Inhibitors
Hashimoto et al. (2002) synthesized benzenesulfonamide derivatives as selective inhibitors of the cyclooxygenase-2 enzyme, indicating potential applications in treating inflammatory conditions (Hashimoto et al., 2002).
Anti-HIV and Antifungal Activities
Zareef et al. (2007) developed benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, which were tested for anti-HIV and antifungal activities, suggesting potential applications in infectious disease treatment (Zareef et al., 2007).
Carbonic Anhydrase Inhibitors
Sapegin et al. (2018) reported the synthesis of [1,4]oxazepine-based primary sulfonamides as strong inhibitors of human carbonic anhydrases, a key target in various therapeutic areas (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Anticancer and Antimicrobial Agents
Debbabi et al. (2020) synthesized chlorosulfonylcarbamate and urea heterocyclic benzenesulfonamides derivatives to study their anticancer, antimicrobial, and anti-tuberculosis activities, highlighting the broad-spectrum potential of such compounds (Debbabi et al., 2020).
Propriétés
IUPAC Name |
3-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4S/c1-12-13(16)5-4-6-14(12)22(19,20)17-11-15(21-10-9-18)7-2-3-8-15/h4-6,17-18H,2-3,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQASTWYHPGGMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCCC2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
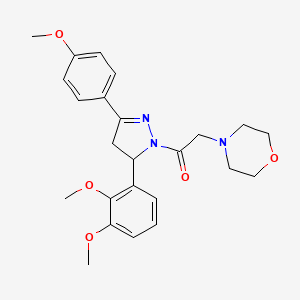
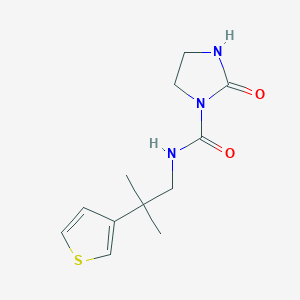
![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2354788.png)
![2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2354789.png)
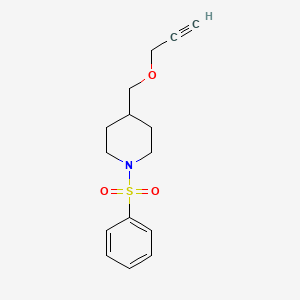

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2354793.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2354796.png)
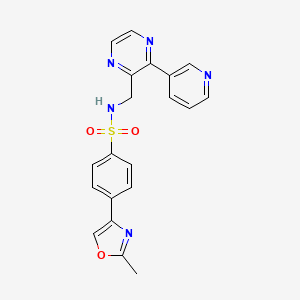
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one](/img/structure/B2354800.png)
